

2-Phenyl-1H-indene chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Phenyl-1H-indene

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An In-depth Technical Guide to 2-Phenyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of **2-Phenyl-1H-indene**, a hydrocarbon of interest in organic synthesis and medicinal chemistry.

Chemical Structure and Nomenclature

2-Phenyl-1H-indene is an aromatic hydrocarbon characterized by a phenyl group substituted at the second position of an indene ring system. The indene core consists of a fused benzene and cyclopentadiene ring.

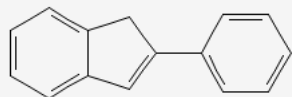
IUPAC Name: **2-phenyl-1H-indene**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Formula: C₁₅H₁₂[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 192.25 g/mol [\[1\]](#)

CAS Registry Number: 4505-48-0[\[2\]](#)[\[3\]](#)

Chemical Structure:



Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **2-Phenyl-1H-indene** is presented below. This data is crucial for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties of **2-Phenyl-1H-indene**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂	[1][2][3]
Molecular Weight	192.25 g/mol	[1]
Melting Point	47-49 °C	[4]
Boiling Point	331-333 °C	[4]
Density	1.042 g/cm ³	[4]
LogP (Octanol/Water Partition Coefficient)	3.783	[2]
Water Solubility	-4.36 (log ₁₀ WS)	[2]

Table 2: Spectroscopic Data for **2-Phenyl-1H-indene**

Technique	Key Data Points	Source
^1H NMR	Spectra available from commercial suppliers.	[3]
IR Spectroscopy	FTIR spectra have been recorded, typically using a KBr-pellet technique.	[3]
Mass Spectrometry	Mass spectra are available, often obtained through GC-MS analysis.[3][5][6][7]	

Synthesis and Reactivity

The synthesis of **2-Phenyl-1H-indene** and its derivatives can be achieved through several synthetic routes. One common and effective method is the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes.[8][9]

This protocol is adapted from the method described by Miyamoto, M., et al. (2008).[10]

Materials:

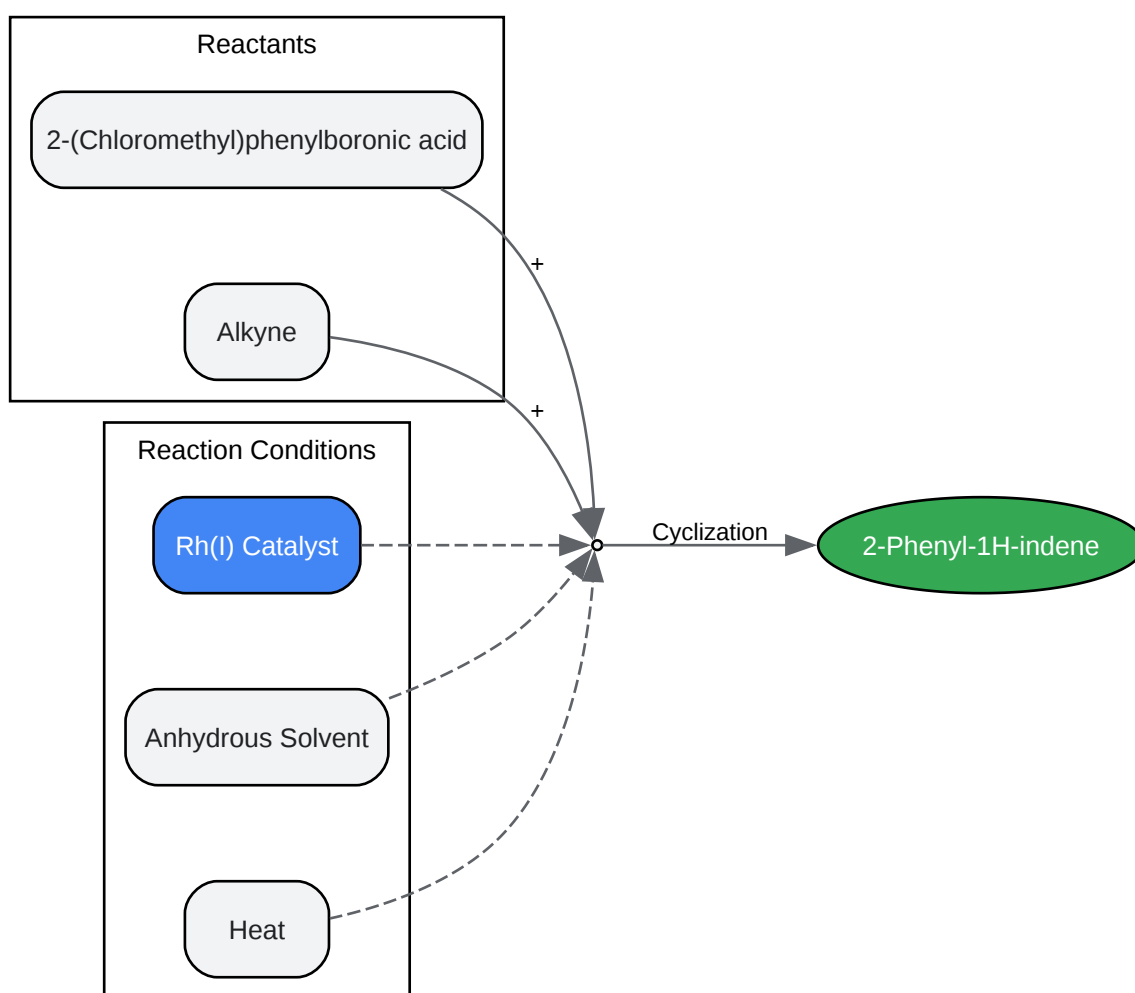
- 2-(Chloromethyl)phenylboronic acid (0.5 mmol)
- Alkyne (e.g., phenylacetylene) (0.6 mmol)
- Rhodium(I) catalyst (e.g., $[\text{Rh}(\text{cod})\text{Cl}]_2$)
- Anhydrous solvent (e.g., dioxane)

Procedure:

- In a dry, inert atmosphere (e.g., under argon), a reaction vessel is charged with 2-(chloromethyl)phenylboronic acid and the rhodium(I) catalyst.
- Anhydrous solvent is added, and the mixture is stirred.
- The alkyne is then added to the reaction mixture.

- The reaction is heated to the appropriate temperature (e.g., 80-100 °C) and monitored by a suitable technique (e.g., TLC or GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired indene derivative.

Logical Relationship of the Synthesis Pathway:



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Caption: Rhodium-catalyzed synthesis of **2-Phenyl-1H-indene**.

2-Phenyl-1H-indene undergoes several characteristic reactions:

- Oxidation: Can be oxidized to the corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.[8]
- Reduction: The double bond in the five-membered ring can be reduced to form 2-phenylindane, typically through catalytic hydrogenation.[8]
- Substitution: The indene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.[8]

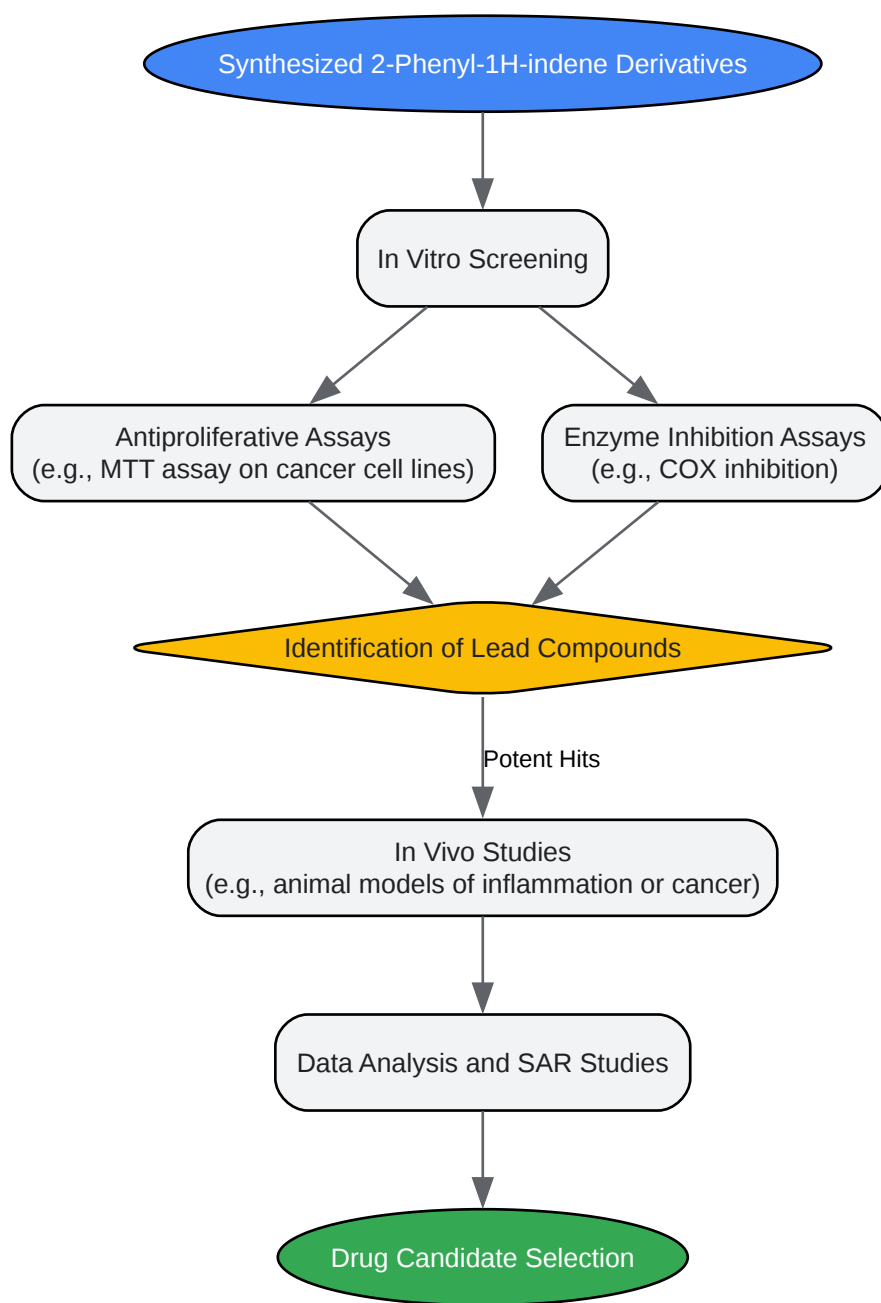
Applications in Drug Development

The indene scaffold is a recognized pharmacophore present in numerous biologically active molecules.[11] Derivatives of **2-Phenyl-1H-indene** have shown potential in several therapeutic areas.

Research has indicated that derivatives of **2-Phenyl-1H-indene** exhibit significant biological activities, including potential anti-inflammatory and anticancer properties.[8] The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, while the anticancer activity may be linked to the induction of apoptosis in cancer cells.[8]

A number of dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor activities.[12][13]

Experimental Workflow for Biological Activity Screening:



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Caption: Workflow for screening the biological activity of **2-Phenyl-1H-indene** derivatives.

This guide provides foundational information for researchers and professionals working with **2-Phenyl-1H-indene**. Further in-depth investigation into its derivatives and their mechanisms of action will be crucial for unlocking its full potential in medicinal chemistry and drug development.

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